
Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate, also known as MPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine and butyrylcholine, which are neurotransmitters that play a role in cognitive function and memory. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down acetylcholine and butyrylcholine, respectively. This inhibition leads to an increase in the levels of these neurotransmitters, which can improve cognitive function and memory. Additionally, this compound has been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate in lab experiments is its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in a variety of physiological processes. Additionally, this compound has been shown to have neuroprotective and anti-tumor effects, which may be useful in the development of new therapies for neurodegenerative diseases and cancer. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate. One area of interest is the development of this compound-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as pharmacology and cancer research. Finally, more studies are needed to evaluate the safety and toxicity of this compound in order to determine its potential as a drug candidate.
Métodos De Síntesis
Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate can be synthesized using a multi-step process involving the reaction of butyl acetoacetate with hydrazine hydrate, followed by the reaction of the resulting product with methyl iodide and 4-methylpyrazole. The final product is purified using column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate has been studied for its potential applications in various scientific fields, including neurology, pharmacology, and cancer research. In neurology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound has been studied for its potential as a drug candidate due to its ability to inhibit the activity of certain enzymes. In cancer research, this compound has been shown to have anti-tumor effects and may be useful in the development of new cancer therapies.
Propiedades
IUPAC Name |
butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-4-7-17-12(16)6-5-11(15)10-8-13-14(2)9-10/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGVCNIAESHRIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCC(=O)C1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7588478.png)
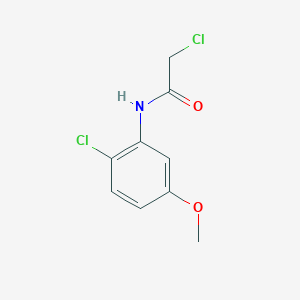
![N-[(2,3-dimethylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7588492.png)
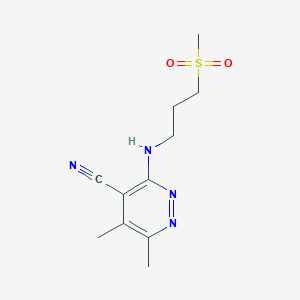
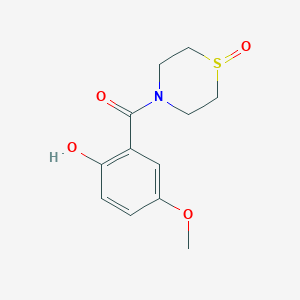
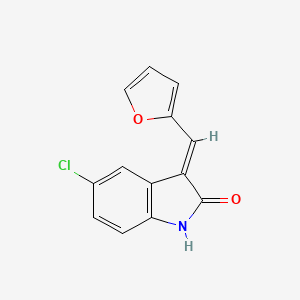
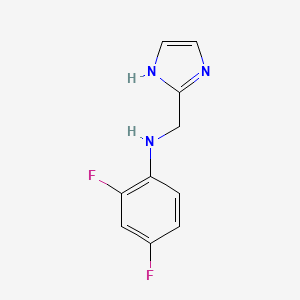
![N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7588513.png)

![2-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]benzoic acid](/img/structure/B7588533.png)
![1-[1,3-Benzothiazol-2-yl(methyl)amino]propan-2-ol](/img/structure/B7588543.png)
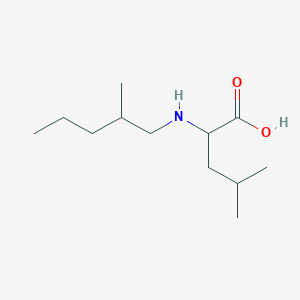
![3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588571.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)